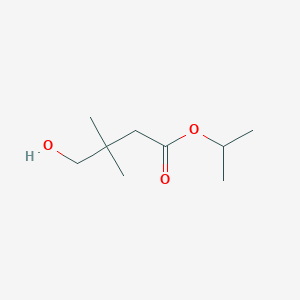
Acetyl Citalopram-d6 Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl Citalopram-d6 (oxalate) is a deuterated analog of Acetyl Citalopram, which is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. The deuterium labeling in Acetyl Citalopram-d6 (oxalate) makes it particularly useful in pharmacokinetic studies and metabolic research due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl Citalopram-d6 (oxalate) involves the incorporation of deuterium atoms into the molecular structure of Acetyl Citalopram. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Acetyl Citalopram-d6 (oxalate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Acetyl Citalopram-d6 (oxalate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Acetyl Citalopram-d6 (oxalate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations
Mécanisme D'action
The mechanism of action of Acetyl Citalopram-d6 (oxalate) is similar to that of Citalopram. It functions as a selective serotonin reuptake inhibitor, enhancing serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system. This leads to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression .
Comparaison Avec Des Composés Similaires
Citalopram: The parent compound, used as an antidepressant.
Escitalopram: The S-enantiomer of Citalopram, with similar antidepressant properties.
Citalopram-d6 oxalate: Another deuterated analog used in similar research applications
Uniqueness: Acetyl Citalopram-d6 (oxalate) is unique due to its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Propriétés
Formule moléculaire |
C23H26FNO6 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
1-[1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone;oxalic acid |
InChI |
InChI=1S/C21H24FNO2.C2H2O4/c1-15(24)16-5-10-20-17(13-16)14-25-21(20,11-4-12-23(2)3)18-6-8-19(22)9-7-18;3-1(4)2(5)6/h5-10,13H,4,11-12,14H2,1-3H3;(H,3,4)(H,5,6)/i2D3,3D3; |
Clé InChI |
AMKLHBUGFZIUMQ-HVTBMTIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


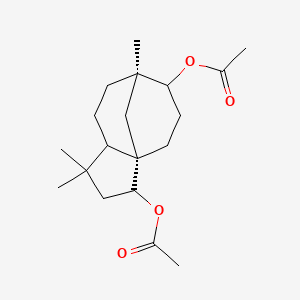
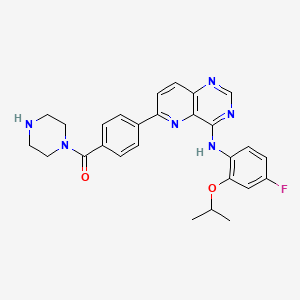
![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)

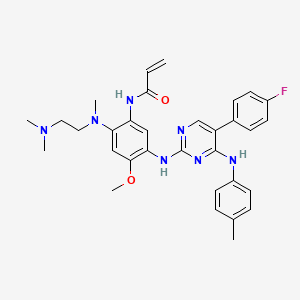
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12428173.png)
![[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428186.png)
![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)
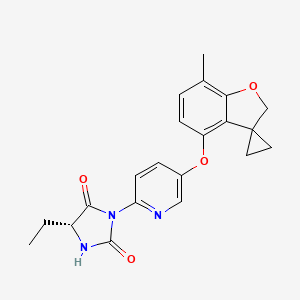
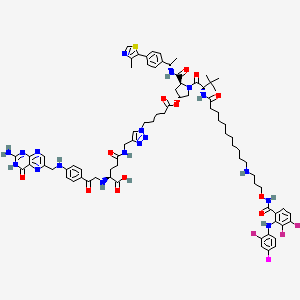
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)
![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)
